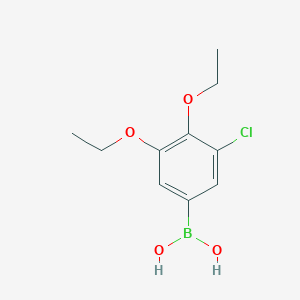

3-Chloro-4,5-diethoxyphenylboronic acid

Description

3-Chloro-4,5-diethoxyphenylboronic acid is a boronic acid derivative featuring a benzene ring substituted with chlorine at the 3-position and ethoxy groups at the 4- and 5-positions. Boronic acids are pivotal in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where they act as key intermediates for constructing biaryl structures. The chloro and ethoxy substituents in this compound likely influence its electronic and steric properties, impacting reactivity and selectivity in coupling reactions.

Properties

IUPAC Name |

(3-chloro-4,5-diethoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BClO4/c1-3-15-9-6-7(11(13)14)5-8(12)10(9)16-4-2/h5-6,13-14H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUWWSRMIIYKHNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)Cl)OCC)OCC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4,5-diethoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron and a palladium catalyst under mild conditions . The reaction proceeds as follows:

Aryl Halide Activation: The aryl halide (3-Chloro-4,5-diethoxyphenyl chloride) is activated by the palladium catalyst.

Transmetalation: The activated aryl halide reacts with bis(pinacolato)diboron to form the boronic ester.

Hydrolysis: The boronic ester is hydrolyzed to yield the boronic acid.

Industrial Production Methods: Industrial production of 3-Chloro-4,5-diethoxyphenylboronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4,5-diethoxyphenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The boronic acid can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.

Major Products:

Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

Phenols: Resulting from oxidation reactions.

Substituted Phenylboronic Acids: From nucleophilic substitution reactions.

Scientific Research Applications

3-Chloro-4,5-diethoxyphenylboronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4,5-diethoxyphenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Effects

The position and nature of substituents significantly affect boronic acid reactivity. Below is a comparison with key analogs:

Key Observations:

- Substituent Position: The 3-chloro-4-ethoxy analog (from ) shares a similar chloro-alkoxy pattern with the target compound but lacks the 5-ethoxy group.

- Purity and Cost: Methoxy-substituted analogs (e.g., 3-chloro-5-methoxy and 4-chloro-2-methoxy) are commercially available at >95% purity, priced at ¥39,000/5g .

- Electronic Effects: Methoxy groups are stronger electron donors than ethoxy groups due to shorter alkyl chains, which may increase electron density at the boron center, favoring transmetalation in Suzuki reactions.

Biological Activity

3-Chloro-4,5-diethoxyphenylboronic acid is a boronic acid derivative that has garnered attention due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in medicinal chemistry, particularly in the development of enzyme inhibitors and therapeutic agents. This article explores the biological activity of 3-Chloro-4,5-diethoxyphenylboronic acid, including its synthesis, mechanism of action, and potential therapeutic applications.

Synthesis

The synthesis of 3-Chloro-4,5-diethoxyphenylboronic acid typically involves the reaction of 3-chloro-4,5-diethoxyphenyl compounds with boron reagents under specific conditions. The general synthetic route can be outlined as follows:

- Starting Materials : 3-Chloro-4,5-diethoxyphenol and boron reagents (e.g., boron trifluoride etherate).

- Reaction Conditions : The reaction is usually conducted in an organic solvent such as dichloromethane or THF at room temperature or slightly elevated temperatures.

- Purification : The product is purified using column chromatography to isolate the desired boronic acid derivative.

The biological activity of 3-Chloro-4,5-diethoxyphenylboronic acid primarily stems from its ability to inhibit specific enzymes through reversible binding. Boronic acids are particularly known for their interactions with serine proteases and other enzymes involved in metabolic pathways.

Therapeutic Applications

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines.

- Diabetes Management : There is emerging evidence that boronic acids can modulate glucose metabolism and may serve as potential agents for managing diabetes.

- Neuroprotective Effects : Some studies indicate that compounds in this class could protect neuronal cells from oxidative stress, suggesting a role in neurodegenerative disease management.

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation in vitro | |

| Diabetes Management | Modulation of glucose uptake | |

| Neuroprotection | Reduction of oxidative stress markers |

Detailed Research Findings

- Anticancer Effects : A study conducted on various cancer cell lines demonstrated that 3-Chloro-4,5-diethoxyphenylboronic acid significantly reduced cell viability at micromolar concentrations. The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival.

- Diabetes Studies : In animal models, administration of this compound led to improved insulin sensitivity and lower blood glucose levels. The exact mechanism appears to involve the enhancement of glucose transporter activity.

- Neuroprotective Studies : Research involving neuronal cell cultures showed that treatment with this compound reduced apoptosis rates under oxidative stress conditions, indicating potential therapeutic applications in neurodegenerative diseases like Alzheimer's.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.